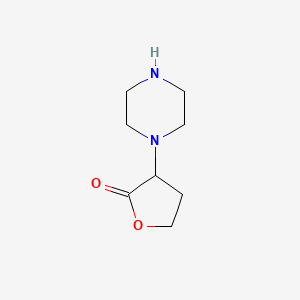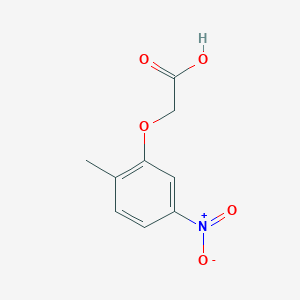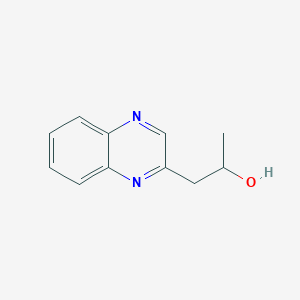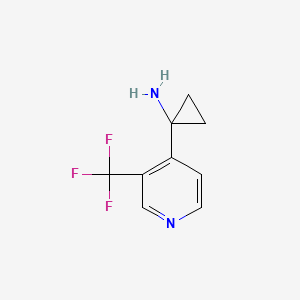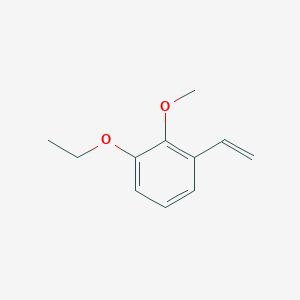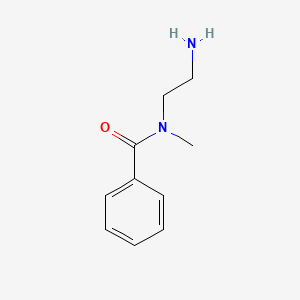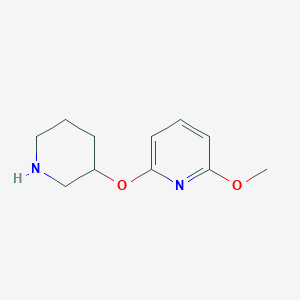![molecular formula C14H27NO3 B13523964 tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C14H27NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclobutyl ring. This compound is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to the cyclobutyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-tert-butyl-1-(hydroxymethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and other biomolecules .
Medicine: It can be used in the design and synthesis of novel drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and hydroxymethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl [3-(hydroxymethyl)cyclobutyl]carbamate
Comparison: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is unique due to the presence of both tert-butyl and hydroxymethyl groups on the cyclobutyl ring. This combination provides enhanced stability and reactivity compared to similar compounds. The presence of the carbamate group also allows for selective interactions with biological targets, making it valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H27NO3 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,17) |
Clave InChI |
YJUGGZFYUUAFIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(C1)(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



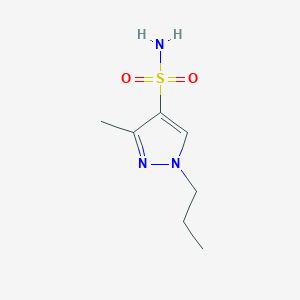
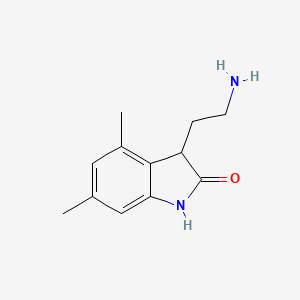
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
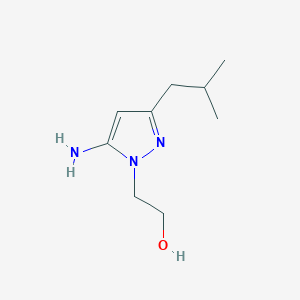
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)

